molecular formula C8H12N2O2 B15057174 methyl 1-isopropyl-1H-imidazole-2-carboxylate

methyl 1-isopropyl-1H-imidazole-2-carboxylate

Cat. No.: B15057174
M. Wt: 168.19 g/mol
InChI Key: QMLYHLKDVOSELV-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-1H-imidazole-2-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-isopropyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions with a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multicomponent reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, a protocol involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst has been reported .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, DABCO for microwave-assisted reactions, and erbium triflate for multicomponent reactions .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of methyl 1-isopropyl-1H-imidazole-2-carboxylate involves its interaction with molecular targets and pathways. For example, it can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique properties, such as enhanced catalytic activity or improved stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-isopropyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the isopropyl group can enhance its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 1-propan-2-ylimidazole-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-6(2)10-5-4-9-7(10)8(11)12-3/h4-6H,1-3H3

InChI Key

QMLYHLKDVOSELV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C(=O)OC

Origin of Product

United States

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